molecular formula C14H7BrClF3N2 B427777 2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 284674-73-3

2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B427777
CAS RN: 284674-73-3
M. Wt: 375.57g/mol
InChI Key: PUYMCMSUSRGVNM-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine” is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff . It belongs to the class of imidazopyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazopyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for “this compound” is not mentioned in the search results.


Molecular Structure Analysis

Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles . The specific molecular structure of “this compound” is not provided in the search results.


Chemical Reactions Analysis

Imidazopyridines have a wide range of applications in medicinal chemistry and material science . They can undergo various chemical reactions, but specific reactions involving “this compound” are not mentioned in the search results.


Physical And Chemical Properties Analysis

The average mass of “this compound” is 273.128 Da and the monoisotopic mass is 271.994904 Da . Other physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Synthesis and Chemical Transformations

Imidazo[1,2-a]pyridines, including compounds like 2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, play a significant role in chemical synthesis. For instance, they are involved in the synthesis of various derivatives through reactions like condensation and cyclization, providing a pathway to create novel compounds with potential biological activities. Studies have shown the transformation of these compounds into different structures, indicating their versatility in chemical reactions and potential for creating diverse chemical entities (Azimi & Majidi, 2014), (Khalafy, Setamdideh, & Dilmaghani, 2002).

Corrosion Inhibition

The derivative has been studied for its potential as a corrosion inhibitor. The addition of halogen groups like bromine has shown to enhance the corrosion inhibition properties of imidazo[1,2-a]pyridine derivatives. Computational studies suggest that certain derivatives, such as 2-(4-bromophenyl) imidazole[1,2α]pyridine, could serve as effective corrosion inhibitors, indicating their practical applications in protecting metals and alloys (Sundari, Setiadji, Ramdhani, Ivansyah, & Widhiasari, 2018).

Pharmacological Applications

In the pharmaceutical domain, derivatives of imidazo[1,2-a]pyridine have been investigated for their potential therapeutic uses. For instance, novel 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate derivatives have been identified as potential glucagon-like peptide 1 receptor (GLP-1R) activators. These compounds have shown promising results in increasing GLP-1 secretion and glucose responsiveness, indicating their potential as anti-diabetic treatment agents (Gong, Cheon, Lee, & Kang, 2011).

Safety and Hazards

“2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The compound 2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which has been recognized as a valuable scaffold in medicinal chemistry . This compound has been found to be a potent anticancer agent, specifically targeting the KRAS G12C-mutated cells . KRAS is a protein that plays a crucial role in cell signaling pathways that control cell growth and cell death. Mutations in the KRAS gene, such as G12C, are often associated with various types of cancer.

Mode of Action

The compound acts as a targeted covalent inhibitor (TCI), a type of drug that forms a covalent bond with its target, in this case, the KRAS G12C protein . This covalent bond formation leads to the inhibition of the protein’s function, thereby preventing the uncontrolled cell growth characteristic of cancer.

Biochemical Pathways

By inhibiting the function of the mutated KRAS protein, the compound could disrupt this pathway, leading to the suppression of tumor growth .

Result of Action

The compound has been found to be a potent anticancer agent in preliminary bio-evaluation screenings . It has shown significant effects against KRAS G12C-mutated NCI-H358 cells, a type of lung cancer cell line . These results suggest that the compound could potentially be used as a lead compound for the treatment of intractable cancers.

properties

IUPAC Name

2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrClF3N2/c15-10-3-1-8(2-4-10)12-7-21-6-9(14(17,18)19)5-11(16)13(21)20-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYMCMSUSRGVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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